N-(1H-imidazol-2-ylmethyl)-3-iodoaniline
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline typically involves the reaction of 3-iodoaniline with a suitable imidazole derivative. One common method is the condensation reaction between 3-iodoaniline and imidazole-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of N-(1H-imidazol-2-ylmethyl)-3-nitroaniline.
Reduction: Formation of N-(1H-imidazol-2-ylmethyl)-3-aminoaniline.
Substitution: Formation of N-(1H-imidazol-2-ylmethyl)-3-chloroaniline or other substituted derivatives.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-ylmethyl)-3-chloroaniline
- N-(1H-imidazol-2-ylmethyl)-3-bromoaniline
- N-(1H-imidazol-2-ylmethyl)-3-nitroaniline
Uniqueness
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Additionally, the iodine atom can enhance the compound’s reactivity and biological activity compared to its chloro and bromo counterparts .
Properties
Molecular Formula |
C10H10IN3 |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline |
InChI |
InChI=1S/C10H10IN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13) |
InChI Key |
QQFGUQFUSQSBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=NC=CN2 |
Origin of Product |
United States |
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